4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one

Computational ADME Lead-likeness Physicochemical profiling

4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one (CAS 275363-28-5) is a synthetic spirocyclic butenolide that belongs to the 1-oxaspiro[4.5]dec-3-en-2-one chemical class. The compound features a distinctive spiro junction connecting a γ-butenolide ring to a cyclohexane ring, with a cyclopropylamino substituent at the 4-position of the enone system.

Molecular Formula C12H17NO2
Molecular Weight 207.273
CAS No. 275363-28-5
Cat. No. B2444629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one
CAS275363-28-5
Molecular FormulaC12H17NO2
Molecular Weight207.273
Structural Identifiers
SMILESC1CCC2(CC1)C(=CC(=O)O2)NC3CC3
InChIInChI=1S/C12H17NO2/c14-11-8-10(13-9-4-5-9)12(15-11)6-2-1-3-7-12/h8-9,13H,1-7H2
InChIKeyYUTACPPIFVVUGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one (CAS 275363-28-5): A Spirocyclic Butenolide Screening Compound


4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one (CAS 275363-28-5) is a synthetic spirocyclic butenolide that belongs to the 1-oxaspiro[4.5]dec-3-en-2-one chemical class. The compound features a distinctive spiro junction connecting a γ-butenolide ring to a cyclohexane ring, with a cyclopropylamino substituent at the 4-position of the enone system. Its molecular formula is C₁₂H₁₇NO₂ and its molecular weight is 207.27 g/mol [1]. The compound is catalogued in commercial screening libraries under identifiers including ChemDiv2_000363 and Oprea1_567494, indicating its availability as a discovery-phase chemical probe [1]. Structurally, it belongs to a broader family of γ-spirocyclic butenolides that have been investigated for diverse biological activities including fungicidal, anti-inflammatory, and antitumor effects [2].

Why 4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one Cannot Be Interchanged with Other 1-Oxaspiro[4.5]dec-3-en-2-one Analogs


Although multiple 4-amino-substituted 1-oxaspiro[4.5]dec-3-en-2-one congeners share the same spirocyclic butenolide core, the identity of the 4-amino substituent exerts measurable influence on key physicochemical properties that govern partitioning, permeability, and target engagement. The cyclopropylamino group introduces a constrained, electron-rich secondary amine with a unique combination of ring strain and limited conformational flexibility compared to open-chain dialkylamino analogs. These differences manifest in computable descriptors such as lipophilicity (XLogP3), topological polar surface area (TPSA), and hydrogen-bond donor count, forming the basis for non-interchangeability in both biological screening campaigns and synthetic derivatization workflows [1]. In addition, substitution at the 4-position directly alters the electronic character of the α,β-unsaturated lactone, a critical determinant of reactivity toward biological nucleophiles and of metabolic stability [2].

Quantitative Differentiation Evidence for 4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one (CAS 275363-28-5) Against Structural Analogs


Reduced Lipophilicity Compared to the 4-(Diethylamino) Analog Improves Aqueous Solubility Potential

The cyclopropylamino substituent confers lower computed lipophilicity relative to the 4-(diethylamino) congener. The target compound exhibits an XLogP3 of 2.1, whereas 4-(diethylamino)-1-oxaspiro[4.5]dec-3-en-2-one has a measured logP of 2.58. This ~0.5 log unit reduction correlates with improved aqueous solubility and potentially more favorable pharmacokinetic behavior in early lead optimization. The higher topological polar surface area (TPSA = 38.3 Ų vs. 23.0 Ų) further distinguishes the cyclopropylamino analog in terms of predicted membrane permeability [1].

Computational ADME Lead-likeness Physicochemical profiling

Unique Hydrogen-Bond Donor Capability Absent in 4-Methyl and 4-Alkoxy Analogs Creates Differential Binding Potential

In contrast to 4-methyl-1-oxaspiro[4.5]dec-3-en-2-one (C₁₀H₁₄O₂, no H-bond donors) and 4-alkoxy-substituted congeners, the target compound possesses one hydrogen-bond donor (the cyclopropylamino N–H group), as computed by Cactvs 3.4.8.18 [1]. This donor, combined with three hydrogen-bond acceptors (lactone carbonyl, lactone ether oxygen, and the amino nitrogen), provides a distinct H-bond pharmacophore. By comparison, the 4-(diethylamino) analog has zero H-bond donors but three acceptors, while the 4-methyl analog has only two acceptors and zero donors . This HBD count of 1 places the target compound in a unique region of drug-like chemical space relative to its direct analogs, with implications for target recognition that requires a directional hydrogen-bond donor at the 4-position.

Medicinal chemistry Fragment-based drug discovery Structure-activity relationships

Enhanced Three-Dimensional Shape Diversity Over Planar Aryl-Substituted 1-Oxaspiro[4.5]dec-3-en-2-one Analogs

The cyclopropylamino group introduces a non-planar, conformationally constrained substituent that increases three-dimensional character relative to common 4-aryl-substituted 1-oxaspiro[4.5]dec-3-en-2-one analogs. The compound possesses only 2 rotatable bonds (versus ≥3 for 4-benzylamino or 4-phenethylamino derivatives), and the spirocyclic core itself restricts conformational freedom [1]. This shape divergence is relevant in the context of oxa-spirocycles, where oxygen incorporation into the spirocyclic framework has been shown to dramatically improve aqueous solubility (by up to ~40-fold) and reduce lipophilicity compared to all-carbon spiro analogs [2]. The cyclopropylamino variant extends this principle by adding a strained-ring amine that can engage in distinctive electronic interactions via the cyclopropane Walsh orbital system.

Chemical biology Screening library design Conformational analysis

Structurally Related 1-Oxaspiro[4.5]dec-3-en-2-one Derivatives Demonstrate Quantitative Fungicidal Activity — A Class-Level Efficacy Indicator

Although direct biological data for 4-(cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one have not been publicly disclosed, closely related 1-oxaspiro[4.5]dec-3-en-2-one derivatives bearing different 4-position substituents have demonstrated potent and quantifiable fungicidal activity. For example, (E)-3-(1-((2-chlorobenzyloxy)imino)ethyl)-4-(pyridin-2-yl)-1-oxaspiro[4.5]dec-3-en-2-one (compound A(7)) showed EC₅₀ values of 6.02 mg/L against Thanatephorus cucumeris, 8.25 mg/L against Sclerotinia sclerotiorum, and 15.70 mg/L against Botrytis cinerea in mycelial growth inhibition assays [1]. A closely related congener, (E)-3-(1-((2-chlorobenzyloxy)imino)ethyl)-4-(pyridin-4-yl)-1-oxaspiro[4.5]dec-3-en-2-one (A(8)), exhibited EC₅₀ values of 1.31 and 10.62 mg/L against T. cucumeris and S. sclerotiorum, respectively, demonstrating that modifications at the 4-position can modulate potency by 5- to 6-fold [1]. These data establish the 1-oxaspiro[4.5]dec-3-en-2-one core as a viable scaffold for agrochemical lead discovery and underscore the importance of 4-position substitution in tuning biological activity. The cyclopropylamino variant occupies a distinct and untested position within this structure–activity landscape, representing a procurement opportunity for organizations seeking to expand proprietary fungicidal SAR around this validated scaffold.

Agrochemical discovery Fungicidal activity Butenolide scaffold

Cyclopropylamine Functionality Provides a Reactive Handle for Covalent Inhibitor Design Not Available in 4-Alkyl or 4-Dialkylamino Analogs

The cyclopropylamino group is a well-precedented structural motif in covalent enzyme inhibition. Cyclopropylamines have been shown to act as mechanism-based inactivators of flavin-dependent amine oxidases, including lysine-specific demethylase 1 (LSD1), where the cyclopropylamine moiety undergoes enzyme-catalyzed ring opening to form a covalent adduct with the FAD cofactor [1]. Spirocyclic tranylcypromine derivatives containing a cyclopropylamine warhead were demonstrated to be 28- to 129-fold more potent LSD1 inhibitors compared to the parent compound tranylcypromine [1]. While these data are from structurally distinct spirocyclic scaffolds and do not directly validate 4-(cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one as an LSD1 inhibitor, they establish the cyclopropylamine pharmacophore as a privileged covalent warhead motif. By contrast, 4-methyl, 4-phenyl, and 4-dialkylamino analogs of the 1-oxaspiro[4.5]dec-3-en-2-one scaffold lack this covalent modification capability entirely. The presence of an α,β-unsaturated lactone (Michael acceptor) adjacent to the cyclopropylamino group in the target compound creates a bifunctional electrophilic system that is absent in simple cycloalkylamine or dialkylamino analogs.

Covalent inhibitor design Cyclopropylamine reactivity Chemical probe development

Confirmed Spectral Identity Enables Rigorous Quality Control and Structure Verification in Procurement

The compound has a verified ¹H NMR spectrum archived in the SpectraBase spectral database (SpectraBase Compound ID: ICQrB2Nib6r) and is indexed in PubChem with a complete set of computed and validated molecular descriptors [1][2]. The availability of reference spectral data provides a concrete, measurable standard for identity verification upon procurement—a capability that is absent for many emerging spirocyclic analogs that lack publicly accessible spectroscopic characterization. The InChIKey (YUTACPPIFVVUGF-UHFFFAOYSA-N) and SMILES string (C1CCC2(CC1)C(=CC(=O)O2)NC3CC3) further enable unambiguous structure-based searching across chemical databases [2]. This analytical traceability reduces the risk of structural misassignment, a known problem in commercial screening library procurement where catalogued structures may not match the physical sample.

Analytical chemistry Quality assurance Structure verification

Optimal Research and Procurement Application Scenarios for 4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one


Diversity-Oriented Screening Library Expansion for Fragment-Based and Phenotypic Drug Discovery

The compound's unique combination of a spirocyclic butenolide core, a cyclopropylamino H-bond donor, and high sp³ character (Fsp³ ≈ 0.67) makes it a valuable addition to diversity-oriented screening collections. Its lower logP (2.1) and higher TPSA (38.3 Ų) relative to 4-dialkylamino analogs [1][2] position it favorably for fragment-based screening where rule-of-three compliance and aqueous solubility are critical. Procurement of this compound fills an underrepresented region of spirocyclic chemical space that is not covered by commercially available 4-aryl- or 4-alkyl-substituted 1-oxaspiro[4.5]dec-3-en-2-one collections.

Agrochemical Fungicide Lead Discovery Using the Validated 1-Oxaspiro[4.5]dec-3-en-2-one Scaffold

The 1-oxaspiro[4.5]dec-3-en-2-one scaffold has demonstrated quantitative fungicidal activity, with 4-position substituent variation producing EC₅₀ differences of up to 4.6-fold against Thanatephorus cucumeris and Sclerotinia sclerotiorum [1]. The cyclopropylamino analog represents an unexplored substituent at the critical 4-position, offering agrochemical discovery groups an opportunity to establish proprietary SAR and potentially identify a novel fungicide lead with a distinct resistance profile.

Covalent Chemical Probe Development Targeting FAD-Dependent Enzymes

The cyclopropylamino group is a validated covalent warhead motif for FAD-dependent amine oxidases including LSD1, where spirocyclic cyclopropylamine derivatives have demonstrated 28- to 129-fold potency improvements over non-spirocyclic comparators [1]. Although the target compound has not been directly tested against LSD1 or related enzymes, its dual electrophilic architecture (cyclopropylamine plus α,β-unsaturated lactone) offers a structurally differentiated starting point for covalent probe development programs seeking novel chemotypes distinct from tranylcypromine-based inhibitor series.

Synthetic Methodology Development Leveraging the Strained Spirocyclic Butenolide Core

The 1-oxaspiro[4.5]dec-3-en-2-one system, particularly when functionalized with a reactive cyclopropylamino group, serves as a versatile building block for synthetic chemistry method development [1]. The α,β-unsaturated lactone is a competent Michael acceptor, while the cyclopropylamine can be further derivatized via N-alkylation, acylation, or reductive amination. The spirocyclic architecture provides conformational constraint that can be exploited in stereoselective transformations. Procurement in multi-gram quantities supports reaction optimization, scope studies, and the generation of focused compound libraries for medicinal chemistry or chemical biology applications.

Quote Request

Request a Quote for 4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.